(Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
CAS No.: 858763-13-0
Cat. No.: VC6087432
Molecular Formula: C22H20O7
Molecular Weight: 396.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858763-13-0 |
|---|---|
| Molecular Formula | C22H20O7 |
| Molecular Weight | 396.395 |
| IUPAC Name | prop-2-enyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
| Standard InChI | InChI=1S/C22H20O7/c1-4-9-27-21(23)13-28-15-6-7-16-18(12-15)29-20(22(16)24)11-14-5-8-17(25-2)19(10-14)26-3/h4-8,10-12H,1,9,13H2,2-3H3/b20-11- |
| Standard InChI Key | QJVPNSHEBXUWLZ-JAIQZWGSSA-N |
| SMILES | COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the benzofuran class, characterized by a fused bicyclic framework comprising a benzene ring and a furan moiety. The (Z)-configuration of the benzylidene group at position 2 introduces stereochemical specificity, while the 3,4-dimethoxy substituents on the benzylidene aromatic ring distinguish it from analogs with alternative substitution patterns . The allyl acetate group at position 6 enhances solubility and reactivity, enabling further derivatization.
Molecular Formula:
Molecular Weight: 396.4 g/mol
IUPAC Name:
prop-2-enyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy]acetate
Comparative Structural Analysis
Table 1 contrasts key structural features of dimethoxybenzylidene-substituted benzofuran analogs:
The 3,4-dimethoxy variant shares the core benzofuran structure but differs in electronic and steric properties due to the para-methoxy group’s positioning, which may influence π-π stacking interactions and binding affinities in biological systems .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of benzofuran derivatives typically involves a multi-step sequence:
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Condensation: Reaction between a substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) and a hydroxybenzofuran precursor under acidic or basic conditions to form the benzylidene linkage .
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Acetylation: Introduction of the allyl acetate group via esterification of the phenolic oxygen at position 6 using allyl chloroacetate .
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Stereochemical Control: The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the benzylidene carbonyl and the furan oxygen, as observed in analogous compounds .
Reactivity and Modifications
The allyl acetate group serves as a reactive handle for further functionalization. For example:
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Hydrolysis: Under basic conditions, the ester hydrolyzes to a carboxylic acid, enabling conjugation with amino groups in drug delivery systems .
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Click Chemistry: The allyl group participates in thiol-ene reactions for polymer grafting or bioconjugation.
Physicochemical Properties
Solubility and Partitioning
While experimental solubility data for the 3,4-dimethoxy isomer is unavailable, analogs exhibit:
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LogP: ~4.1 (predicted for ), indicating moderate lipophilicity suitable for membrane penetration .
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Aqueous Solubility: Limited due to the aromatic core but enhanced by methoxy and acetate groups.
Spectral Characterization
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UV-Vis: Strong absorption at λ_max ≈ 280–320 nm, characteristic of conjugated benzofuran systems.
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NMR: Distinct signals for methoxy protons (δ 3.7–3.9 ppm), allyl protons (δ 4.6–5.3 ppm), and benzylidene carbonyl (δ 190–200 ppm) .
Research Challenges and Future Directions
Knowledge Gaps
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No in vivo toxicity or pharmacokinetic data exist for the 3,4-dimethoxy isomer.
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Synthetic yields for Z-isomers remain suboptimal (~40–60%), necessitating catalyst development.
Recommended Studies
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Molecular Dynamics Simulations: To predict binding modes with biological targets like kinase enzymes.
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In Vivo Efficacy Trials: Using murine models of inflammation or xenograft tumors.
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